YTTRIUM 2-METHOXYETHOXIDE

Description

Properties

IUPAC Name |

2-methoxyethanolate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O2.Y/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUPDRNSUCVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].COCC[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | Yttrium trimethoxyethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115668-57-0 | |

| Record name | Yttrium trimethoxyethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115668570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 115668-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Yttrium Alkoxides in Advanced Materials Science

An In-depth Technical Guide to Yttrium 2-Methoxyethoxide: Properties, Structure, and Applications

Yttrium (Y), a transition metal chemically similar to the lanthanides, is a critical component in a host of advanced materials, from phosphors to solid oxide fuel cells (SOFCs).[1] The synthesis of these materials often requires high-purity, homogenous, and easily processable precursor compounds. Yttrium alkoxides, and specifically this compound [Y(OCH₂CH₂OCH₃)₃], have emerged as highly valuable precursors for these applications.[2][3][4] This is primarily due to their solubility in common organic solvents and their ability to be converted into high-purity yttrium oxide (Y₂O₃) at relatively low temperatures through sol-gel or metal-organic decomposition (MOD) techniques.[4]

This guide provides a comprehensive technical overview of this compound, focusing on its core chemical properties, molecular structure, synthesis, and pivotal role as a precursor in the development of cutting-edge materials for researchers, scientists, and drug development professionals.

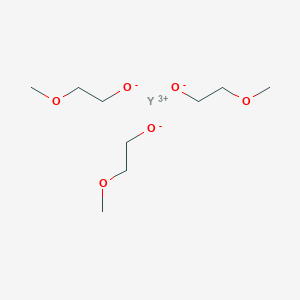

Molecular Structure and Bonding

This compound, with the chemical formula C₉H₂₁O₆Y, consists of a central yttrium(III) ion coordinated to three 2-methoxyethoxide ligands.[2][5] The yttrium ion, in its typical +3 oxidation state, acts as a Lewis acid, accepting electron pairs from the oxygen atoms of the alkoxide groups.[1][6]

The 2-methoxyethoxide ligand (CH₃OCH₂CH₂O⁻) is bidentate, meaning it can bond to the central metal ion through two of its atoms—in this case, both oxygen atoms. This chelation effect contributes to the stability of the complex. The coordination environment around the yttrium atom is therefore more complex than the simple formula Y(OR)₃ might suggest, often leading to oligomeric structures in solution or the solid state to satisfy the coordination sphere of the yttrium ion.

Caption: Simplified structure of this compound.

Physicochemical and Safety Properties

The utility of this compound as a precursor is directly linked to its physical and chemical properties. It is typically supplied as a solution, most commonly in 2-methoxyethanol, as the pure compound is highly moisture-sensitive.[2][4] Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 115668-57-0 | [2][3][5] |

| Molecular Formula | C₉H₂₁O₆Y | [2][3][5] |

| Molecular Weight | 314.17 g/mol | [2][5] |

| Appearance | Typically a colorless liquid (as a solution) | [7] |

| Density | ~1.01 - 1.039 g/cm³ at 25 °C (for solutions) | [2][5] |

| Refractive Index | n20/D 1.416 | [2][5] |

| Flash Point | 48 °C (118.4 °F) | [2][5] |

| Sensitivity | Moisture sensitive | [2][4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[2][7][8]

-

Hazards: It is a flammable liquid and vapor.[7][8] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation.[7][8] There are also concerns regarding reproductive toxicity.[7][8]

-

Handling Precautions: Work should be conducted in a well-ventilated chemical fume hood.[7][8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[7][8] All ignition sources must be eliminated from the handling area.[7][8] Due to its moisture sensitivity, it should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[4][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat and moisture.[7][8]

Synthesis and Characterization

Typical Synthesis via Sol-Gel Method

This compound is a cornerstone of the sol-gel process for creating yttrium-based materials. The sol-gel route is favored for its ability to produce homogenous, high-purity materials with controlled stoichiometry at a microstructural level.

The causality behind this choice is twofold:

-

Homogeneity: Dissolving the metal alkoxide precursor in a solvent creates a single-phase liquid (the "sol"). This ensures that the metal atoms are mixed on an atomic scale, which is critical for forming uniform final materials.

-

Low-Temperature Processing: The subsequent hydrolysis and condensation reactions to form a "gel" and the final thermal decomposition to an oxide occur at significantly lower temperatures than traditional solid-state reaction methods, preserving nanoscale features.[9][10]

Caption: A typical workflow for sol-gel synthesis using this compound.

Experimental Protocol: Synthesis of Y₂O₃ Nanoparticles

-

Preparation of the Sol: In an inert atmosphere (e.g., a glovebox), a solution of this compound (e.g., 15-20 wt. % in 2-methoxyethanol) is further diluted with anhydrous 2-methoxyethanol to achieve the desired concentration.

-

Hydrolysis: A stoichiometric amount of deionized water, often mixed with an alcohol to control the reaction rate, is added dropwise to the yttrium precursor solution under vigorous stirring. The molar ratio of water to the metal alkoxide is a critical parameter that influences the final particle size and morphology.

-

Gelation: Continue stirring the solution at room temperature. Over time, the viscosity will increase until a transparent, monolithic gel is formed. This process can take several hours.

-

Drying: The wet gel is dried to remove the solvent and residual water. This is often done at a slightly elevated temperature (e.g., 60-100 °C) over an extended period. Supercritical drying may be employed to prevent the collapse of the gel structure and produce low-density aerogels.

-

Calcination: The dried gel is transferred to a furnace and heated in air. The temperature is ramped up slowly (e.g., 5 °C/min) to a final temperature between 500-800 °C and held for several hours. This step removes organic residues and facilitates the crystallization of amorphous yttrium oxo-hydroxide species into crystalline yttrium oxide (Y₂O₃).[11]

Spectroscopic Characterization

Confirming the identity and structure of yttrium-containing compounds relies on various analytical techniques. For yttrium complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. While standard ¹H and ¹³C NMR can characterize the organic ligands, ⁸⁹Y NMR provides direct insight into the yttrium's local coordination environment.[12] The chemical shift of ⁸⁹Y is highly sensitive to changes in coordination number and the nature of the bonded atoms, making it an excellent probe for studying the structure of these complexes in solution.[12][13]

Key Applications in Research and Industry

This compound is not an end-product but a critical intermediate. Its value lies in its ability to be precisely converted into functional yttrium oxide-based materials.

-

Phosphor Materials: It is a key precursor for synthesizing phosphors like Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂), often doped with rare-earth elements.[2][4] The sol-gel method allows for uniform doping of the YAG host lattice, leading to high-quality phosphors with enhanced luminescent properties essential for white LEDs, displays, and sensors.[2]

-

Solid Oxide Fuel Cells (SOFCs): The compound is used to produce thin films and powders of yttria-stabilized zirconia (YSZ).[2][4] YSZ is a vital ceramic material used as the electrolyte in SOFCs, which are highly efficient and clean energy conversion devices.[2] The use of this compound allows for the fabrication of dense, thin YSZ films, which improves the performance and durability of the fuel cells.[2]

-

Precursor for Drug Delivery Systems: While the alkoxide itself is not used in medicine, it is a precursor for synthesizing yttrium oxide (Y₂O₃) nanoparticles.[9][10] These nanoparticles are being actively researched for biomedical applications, including as potential vehicles for drug delivery.[9][14] The ability to control particle size and surface chemistry via the sol-gel synthesis, starting from this compound, is critical for this application. Y₂O₃ nanoparticles have been shown to act as carriers for drugs, with studies demonstrating their capacity for high drug loading and prolonged release, targeting cancer cell therapy.[9]

Conclusion

This compound is a versatile and indispensable organometallic precursor in modern materials chemistry. Its well-defined chemical properties, combined with its suitability for sol-gel processing, provide a reliable and controllable pathway for the synthesis of high-purity, nanostructured yttrium-based materials. From enhancing the efficiency of lighting and energy generation to enabling the next generation of biomedical nanoparticles, the foundational role of this compound underscores its importance to both academic research and industrial innovation.

References

-

LookChem. This compound. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

ESPI Metals. Yttrium Safety Data Sheet. [Link]

-

NJ.gov. HAZARD SUMMARY - YTTRIUM. [Link]

-

MDPI. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications. [Link]

-

PubChem. Yttrium trimethoxyethoxide. [Link]

-

AMERICAN ELEMENTS®. Yttrium(III) 2-Methoxyethoxide Solution. [Link]

-

Wikipedia. Yttrium compounds. [Link]

-

ResearchGate. Thermal decomposition of Yttrium 2-methylbutyrate in argon. [Link]

-

MDPI. Synthesis of Nanocrystalline Yttrium Oxide and Evolution of Morphology and Microstructure during Thermal Decomposition of Y2(C2O4)3·10H2O. [Link]

-

IMSERC. NMR Periodic Table: Yttrium NMR. [Link]

-

WebElements. Yttrium » crystal structures. [Link]

-

RSC Publishing. The use of yttrium in medical imaging and therapy: historical background and future perspectives. [Link]

-

Radboud Repository. Exploring Multi-Anion Chemistry in Yttrium Oxyhydrides: Solid-State NMR Studies and DFT Calculations. [Link]

-

Materials Project. mp-2652: Y2O3 (Cubic, Ia-3, 206). [Link]

-

RSC Publishing. ⁸⁹Y chemical shift anisotropy: a sensitive structural probe of layered yttrium hydroxides revealed by solid-state NMR spectroscopy and DFT calculations. [Link]

-

Taylor & Francis. Yttrium oxide – Knowledge and References. [Link]

-

ResearchGate. Mechanism of thermal decomposition of yttrium nitrate hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates. [Link]

-

ResearchGate. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications. [Link]

-

PeerJ. Spectroscopic, structural and thermal study of Y(OH)3 microstructures synthesized by hydrothermal method. [Link]

-

Kristin Persson Group. Selectivity in Yttrium Manganese Oxide Synthesis via Local Chemical Potentials in Hyperdimensional Phase Space. [Link]

Sources

- 1. Yttrium | Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 115668-57-0 [chemicalbook.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. Yttrium compounds - Wikipedia [en.wikipedia.org]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. NMR Periodic Table: Yttrium NMR [imserc.northwestern.edu]

- 13. 89Y chemical shift anisotropy: a sensitive structural probe of layered yttrium hydroxides revealed by solid-state NMR spectroscopy and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Yttrium (III) 2-Methoxyethoxide: A Comprehensive Technical Guide for Advanced Materials Synthesis

Executive Summary

Yttrium (III) 2-methoxyethoxide, a metal alkoxide of significant interest, has emerged as a critical precursor in the field of materials science. Its unique chemical structure and reactivity make it an exemplary candidate for the sol-gel synthesis of high-purity, nanostructured yttrium-containing materials. This guide provides an in-depth analysis of its core properties, the mechanistic principles behind its application, detailed experimental protocols for the synthesis of yttria-stabilized zirconia (YSZ), and critical safety and handling procedures. Designed for researchers and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate its effective and safe utilization in the laboratory.

Core Molecular and Physical Properties

Yttrium 2-methoxyethoxide is an organometallic compound where the central yttrium(III) ion is coordinated to three 2-methoxyethoxide ligands. This structure imparts a high degree of reactivity, particularly towards hydrolysis, which is the cornerstone of its application in sol-gel processes. The molecular-level homogeneity achievable with this precursor is paramount for fabricating uniform, phase-pure ceramic materials at significantly lower temperatures than traditional solid-state reaction methods.[1][2]

The fundamental properties of Yttrium (III) 2-methoxyethoxide are summarized below.

| Property | Value | References |

| Chemical Formula | C₉H₂₁O₆Y | [1][3][4][5][6] |

| Molecular Weight | 314.17 g/mol | [3][4][5][6][7] |

| CAS Number | 115668-57-0 | [1][4][5][6] |

| Synonyms | Yttrium trimethoxyethoxide, Y(OEtOMe)₃ | [3][4] |

| Appearance | Typically supplied as a clear to orange liquid solution | [3][6][8] |

| Density | ~1.039 g/mL (for commercial solutions) | [3][8] |

| Flash Point | 48 °C (118.4 °F) | [3][9] |

| Sensitivity | Moisture sensitive | [9][10] |

The Sol-Gel Pathway: Mechanistic Rationale and Advantages

The utility of this compound as a precursor is rooted in the chemistry of the sol-gel process. This process involves the controlled hydrolysis and condensation of metal alkoxides to form a "sol" (a colloidal suspension of solid particles in a liquid), which then undergoes further condensation to form a "gel"—a three-dimensional solid network encapsulating the solvent.

Causality of Precursor Choice: Why Metal Alkoxides?

The selection of a metal alkoxide like this compound over inorganic salts (e.g., nitrates or chlorides) is a deliberate choice driven by several key advantages:

-

Molecular-Level Mixing: In multi-component systems, such as YSZ, using alkoxide precursors for both yttrium and zirconium allows for the mixing of components on a molecular level.[1] This intimate mixing ensures a homogeneous distribution of the dopant (yttrium) within the zirconia matrix, which is critical for achieving uniform material properties.

-

High Reactivity: The Y-O-C bond is susceptible to nucleophilic attack by water. This high reactivity allows the hydrolysis and condensation reactions to proceed at or near room temperature.

-

Lower Crystallization Temperatures: The homogeneity of the precursor gel obviates the need for long-range solid-state diffusion of ions during thermal treatment. Consequently, the target ceramic phase can be crystallized at significantly lower temperatures, often preventing unwanted phase segregation and grain growth.[1][2]

The Chemistry of Gelation

The transformation from precursor to ceramic involves two fundamental reactions:

-

Hydrolysis: The process is initiated by the addition of water, often catalyzed by an acid or base. The 2-methoxyethoxide ligands (-OCH₂CH₂OCH₃) are replaced by hydroxyl groups (-OH).

-

Y(OCH₂CH₂OCH₃)₃ + 3H₂O → Y(OH)₃ + 3HOCH₂CH₂OCH₃

-

-

Condensation: The newly formed hydroxyl groups react with each other or with remaining alkoxide groups to form Y-O-Y bridges, releasing water or alcohol in the process. This step builds the inorganic polymer network that constitutes the gel.

-

2Y(OH)₃ → (HO)₂Y-O-Y(OH)₂ + H₂O

-

The diagram below illustrates the logical flow of the sol-gel process using an alkoxide precursor.

Caption: Workflow of the alkoxide-based sol-gel process.

Experimental Protocol: Synthesis of 8 mol% Yttria-Stabilized Zirconia (8YSZ) Nanopowder

This protocol describes a representative method for synthesizing 8YSZ, a common solid electrolyte material for Solid Oxide Fuel Cells (SOFCs), using this compound.[9] The procedure is adapted from established alkoxide-based sol-gel routes.[10][11]

Materials and Reagents

-

Yttrium (III) 2-methoxyethoxide (Y(C₃H₇O₂)₃) solution

-

Zirconium (IV) propoxide (Zr(OCH₂CH₂CH₃)₄), 70 wt. % in 1-propanol

-

Anhydrous Ethanol (EtOH)

-

2-Methoxyethanol

-

Glacial Acetic Acid (HAc)

-

Deionized Water (18 MΩ·cm)

Step-by-Step Methodology

Note: This synthesis must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques until the hydrolysis step, as the alkoxide precursors are highly moisture-sensitive.

-

Precursor Solution Preparation:

-

In a dry Schlenk flask, add a volume of Zirconium (IV) propoxide solution corresponding to 0.1 mol of Zr.

-

Add a volume of Yttrium (III) 2-methoxyethoxide solution corresponding to 0.0174 mol of Y (to achieve an 8 mol% Y₂O₃ to ZrO₂ ratio).

-

Dilute the mixture with 100 mL of anhydrous ethanol and stir for 30 minutes to ensure complete mixing.

-

-

Chelation/Stabilization (Self-Validating Control):

-

Causality: Zirconium alkoxides are extremely reactive. Adding a chelating agent like acetic acid moderates the hydrolysis rate, preventing uncontrolled precipitation and ensuring the formation of a clear, stable sol.[10]

-

Slowly add 0.4 mol of glacial acetic acid to the solution while stirring. The molar ratio of Zr:HAc should be approximately 1:4.

-

Allow the solution to stir for 1 hour at room temperature. The solution should remain clear.

-

-

Hydrolysis:

-

Prepare a hydrolysis solution by mixing 0.5 mol of deionized water with 50 mL of ethanol.

-

Add the hydrolysis solution dropwise to the main precursor solution under vigorous stirring. The molar ratio of Zr:H₂O should be approximately 1:5.

-

Upon completion of water addition, the solution will begin to increase in viscosity. Stir for an additional 2 hours.

-

-

Gelation and Aging:

-

Seal the flask and allow it to rest at 60 °C for 48 hours. During this time, the sol will transition into a rigid, transparent wet gel.

-

Aging allows for further condensation and strengthening of the gel network.

-

-

Drying and Calcination:

-

Dry the wet gel at 120 °C for 24 hours in an oven to remove the bulk of the solvent, yielding a xerogel.

-

Transfer the dried xerogel to a furnace. Calcine in air at 800 °C for 4 hours with a ramp rate of 5 °C/min. This step burns off residual organics and crystallizes the amorphous gel into the desired cubic YSZ phase.

-

The final product is a fine, white nanopowder.

-

The logical relationship between the key synthesis parameters is crucial for success.

Caption: Control parameters and their influence on final material properties.

Key Applications

The high-purity materials synthesized from this compound are enabling technologies in several advanced fields.

-

Solid Oxide Fuel Cells (SOFCs): YSZ is the state-of-the-art electrolyte material for SOFCs. The use of this compound allows for the fabrication of thin, dense YSZ films that exhibit high ionic conductivity, enabling lower operating temperatures.[4][9]

-

Phosphor Materials: This precursor is used to synthesize Yttrium Aluminum Garnet (YAG), a critical host material for phosphors in white LEDs and other lighting applications.[4][9] The sol-gel route ensures a homogeneous distribution of dopant ions (like Cerium), leading to enhanced luminescent properties.

-

Thermal Barrier Coatings: YSZ coatings, prepared via sol-gel or other deposition techniques using this precursor, are used to protect superalloys in gas turbines and jet engines from extreme temperatures.

Safety and Handling

Yttrium (III) 2-methoxyethoxide and its common solvents are hazardous materials that require strict safety protocols.

-

Hazard Classifications: The compound is classified as a flammable liquid, an acute toxin (oral, dermal, inhalation), a skin/eye irritant, and a reproductive toxin.[3][12]

-

Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves (nitrile is insufficient; butyl rubber or laminate is recommended), safety goggles, and a flame-retardant lab coat. As the material is moisture-sensitive, handle under an inert atmosphere.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition and water.[13]

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. In case of inhalation or ingestion, seek immediate medical attention.[12]

Conclusion

Yttrium (III) 2-methoxyethoxide is a versatile and highly effective precursor for the low-temperature synthesis of advanced ceramic materials. Its primary advantage lies in the ability to form homogeneous, multi-component gels, leading to phase-pure nanostructured materials with superior properties. By understanding the underlying chemical principles of the sol-gel process and adhering to rigorous safety protocols, researchers can leverage this compound to innovate in fields ranging from energy conversion to advanced optics.

References

-

LookChem. (n.d.). Cas 115668-57-0, this compound. Retrieved from [Link]

- Veith, M., et al. (2001). Low temperature synthesis of nanocrystalline Y3Al5O12 (YAG) and Ce-doped Y3Al5O12 via different sol–gel methods.

-

American Elements. (n.d.). Yttrium(III) 2-Methoxyethoxide Solution. Retrieved from [Link]

- ten Elshof, J. E., et al. (2015). Rapid densification of sol-gel derived yttria-stabilized zirconia thin films. Journal of the European Ceramic Society.

- Zarkov, A., et al. (2015). On the synthesis of yttria-stabilized zirconia: a comparative study. Journal of Sol-Gel Science and Technology.

-

PubChem. (n.d.). Yttrium trimethoxyethoxide. Retrieved from [Link]

- Pavasaryte, L., et al. (2021). Sol-Gel Synthesis and Characterization of Novel Y3−xMxAl5−yVyO12 (M—Na, K) Garnet-Type Compounds.

-

American Elements. (n.d.). Product Datasheet - Yttrium(III) 2-Methoxyethoxide Solution. Retrieved from [Link]

-

LookChem. (n.d.). This compound Usage. Retrieved from [Link]

-

PubChem. (n.d.). Yttrium trimethoxyethoxide - Computed Properties. Retrieved from [Link]

-

Ames Laboratory. (n.d.). SDS Yttrium. Retrieved from [Link]

Sources

- 1. Low temperature synthesis of nanocrystalline Y3Al5O12 (YAG) and Ce-doped Y3Al5O12via different sol–gel methods - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Sol-gel synthesis of yttrium aluminum garnet (YAG): effects of the precursor nature and concentration on the crystallization | Semantic Scholar [semanticscholar.org]

- 4. matsc.ktu.lt [matsc.ktu.lt]

- 5. Synthesis of Yttria-Stabilized Zirconia Aerogels by a Non-Alkoxide Sol-Gel Route (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cas 115668-57-0,this compound | lookchem [lookchem.com]

- 10. ris.utwente.nl [ris.utwente.nl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]

An In-Depth Technical Guide to the Synthesis of Yttrium 2-Methoxyethoxide for Advanced Material Applications

This guide provides a comprehensive overview of the synthetic pathways to yttrium 2-methoxyethoxide, a critical precursor for the development of advanced materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles, detailed experimental considerations, and characterization of this important organometallic compound.

Introduction: The Significance of Yttrium Alkoxides

Yttrium alkoxides, and specifically this compound (Y(OCH₂CH₂OCH₃)₃), have garnered significant attention as versatile precursors in the sol-gel synthesis of yttrium-containing materials.[1][2][3][4][5] These materials, including Yttrium Aluminum Garnet (YAG) phosphors and yttria-stabilized zirconia (YSZ), are integral to a wide range of applications, from solid-state lighting and displays to solid oxide fuel cells.[6][7] The molecular design of the alkoxide precursor allows for precise control over the stoichiometry and morphology of the final oxide materials at a molecular level, a key advantage of the sol-gel process.[8][9]

This guide will explore the primary synthetic routes to this compound, offering insights into the reaction mechanisms and practical considerations for its successful preparation and characterization.

Synthetic Methodologies: A Comparative Analysis

Several synthetic strategies can be employed for the preparation of metal alkoxides. The choice of method often depends on the reactivity of the metal, the availability of starting materials, and the desired purity of the final product. For this compound, three primary routes are considered the most viable:

-

Metathesis Reaction: The reaction of a yttrium halide with an alkali metal 2-methoxyethoxide.

-

Direct Reaction: The direct reaction of yttrium metal with 2-methoxyethanol.

-

In-situ Formation for Sol-Gel Synthesis: The generation of the alkoxide within a sol-gel process from yttrium salts.

Metathesis Reaction: A Common and Versatile Approach

The most common and generally applicable method for the synthesis of metal alkoxides is the metathesis reaction between a metal halide and an alkali metal alkoxide.[10] In the case of this compound, this involves the reaction of anhydrous yttrium chloride (YCl₃) with sodium 2-methoxyethoxide (NaOCH₂CH₂OCH₃).

Reaction: YCl₃ + 3 NaOCH₂CH₂OCH₃ → Y(OCH₂CH₂OCH₃)₃ + 3 NaCl

The driving force for this reaction is the formation of a stable, insoluble salt (in this case, sodium chloride), which can be easily removed from the reaction mixture by filtration.

Experimental Protocol: Synthesis of this compound via Metathesis

Materials:

-

Anhydrous Yttrium Chloride (YCl₃)

-

Sodium metal (Na)

-

Anhydrous 2-Methoxyethanol (CH₃OCH₂CH₂OH)

-

Anhydrous Toluene (or other inert solvent)

-

Anhydrous Hexane

Procedure:

-

Preparation of Sodium 2-Methoxyethoxide: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, react a stoichiometric amount of sodium metal with an excess of anhydrous 2-methoxyethanol under a dry nitrogen atmosphere until all the sodium has dissolved. The reaction is exothermic and produces hydrogen gas, which should be safely vented.

-

Reaction with Yttrium Chloride: In a separate flask, suspend anhydrous yttrium chloride in anhydrous toluene. To this suspension, slowly add the freshly prepared sodium 2-methoxyethoxide solution at room temperature with vigorous stirring.

-

Reaction Completion and Isolation: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete reaction. The formation of a white precipitate (NaCl) will be observed.

-

Purification: After cooling to room temperature, the sodium chloride precipitate is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under vacuum to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent like a toluene/hexane mixture.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: this compound is highly sensitive to moisture.[3] Any presence of water will lead to hydrolysis and the formation of yttrium hydroxide or oxide, hence the necessity for anhydrous solvents and an inert atmosphere.

-

Inert Solvent: Toluene is a common choice as it is inert towards the reactants and has a suitable boiling point for refluxing the reaction.

-

Excess Alcohol: Using an excess of 2-methoxyethanol in the preparation of the sodium alkoxide ensures the complete reaction of the sodium metal.

Direct Reaction: A Potentially Cleaner Route

For highly reactive metals, the direct reaction with an alcohol is a viable synthetic pathway. This method avoids the use of halide precursors and the subsequent formation of salt by-products. However, the reactivity of bulk yttrium metal with alcohols is generally low, and a catalyst is often required.

Reaction: 2 Y + 6 CH₃OCH₂CH₂OH → 2 Y(OCH₂CH₂OCH₃)₃ + 3 H₂

Conceptual Workflow: Direct Synthesis of this compound

Caption: Conceptual workflow for the direct synthesis of this compound.

In-situ Formation for Sol-Gel Applications

For many applications, particularly in the formation of thin films and nanoparticles via the sol-gel process, the isolation of pure this compound is not necessary. Instead, it can be formed in-situ by reacting a soluble yttrium salt, such as yttrium chloride or nitrate, with 2-methoxyethanol, often in the presence of a catalyst or a reagent that promotes the formation of the alkoxide.[8][9]

This approach simplifies the overall process by integrating the precursor synthesis with the material fabrication step. The hydrolysis and condensation reactions characteristic of the sol-gel process are then initiated by the controlled addition of water.

Characterization: Validating the Product

Ensuring the identity and purity of the synthesized this compound is crucial. Several analytical techniques are employed for this purpose.

| Technique | Purpose | Expected Observations for Y(OCH₂CH₂OCH₃)₃ |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | Characteristic C-O stretching vibrations for the alkoxy groups, and the absence of a broad O-H stretch (indicating the absence of alcohol or water).[11][12][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the molecular structure. | ¹H and ¹³C NMR will show signals corresponding to the methoxy and ethoxy protons and carbons. ⁸⁹Y NMR can provide information about the yttrium coordination environment.[7][14][15][16][17] |

| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | To study the thermal decomposition behavior. | TGA will show weight loss corresponding to the decomposition of the alkoxide to yttrium oxide. DSC can reveal phase transitions and decomposition temperatures.[2][18][19][20][21] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | Can confirm the molecular weight of the monomeric or oligomeric species present in the sample. |

Safety Considerations: Handling with Care

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Yttrium Compounds: While yttrium metal is relatively stable, finely divided powders can be pyrophoric.[22] Water-soluble yttrium compounds are considered mildly toxic.[22]

-

2-Methoxyethanol: This solvent is flammable and toxic.[14][23] It is a reproductive hazard and can be harmful if inhaled, ingested, or absorbed through the skin.[23] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[24]

-

Alkali Metals: Sodium is highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere or a layer of inert hydrocarbon solvent.

Conclusion: A Gateway to Advanced Materials

The synthesis of this compound, while requiring careful control of experimental conditions, provides a versatile and highly valuable precursor for the fabrication of advanced yttrium-based materials. Understanding the different synthetic routes and their underlying chemical principles empowers researchers to select the most appropriate method for their specific application, whether it be for the preparation of high-purity alkoxide or for its in-situ generation in a sol-gel process. The continued exploration and optimization of these synthetic pathways will undoubtedly contribute to the development of next-generation materials with tailored properties and functionalities.

References

- Mellado-Vázquez, R., et al. (2014).

- New Jersey Department of Health. (Date not available). Hazard Summary: 2-Methoxyethanol.

- Thiruvengadam, M., et al. (2021).

- Lichtenberger, R., et al. (2011). Modification of yttrium alkoxides: β-Ketoesterate-substituted yttrium alkoxo/hydroxo/oxo clusters. Inorganica Chimica Acta, 376(1), 463-469.

- Moravek, Inc. (Date not available). Chemical Synthesis Safety Tips To Practice in the Lab.

- Jaroń, T., et al. (Date not available). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. MDPI.

- de Oliveira, A. P. A., et al. (Date not available). Tailoring the properties of Y2O3 via synthesis parameters varied during the PVA-assisted sol-gel route. SciELO.

- Mellado-Vázquez, R., et al. (2014). Sol-gel Synthesis and Antioxidant Properties of Yttrium Oxide Nanocrystallites Incorporating P-123.

- Organic Syntheses. (Date not available). Procedure for the Synthesis of Borane-ammonia.

- Santa Cruz Biotechnology. (Date not available). This compound, 5% w/v in methoxyethanol.

- Shi, Y., et al. (2024). Synthesis of Rare Earth Metal Complexes Stabilized by Amine Bridged Bis(phenolato) Ligands and Their Performance in the Polymerization of rac-β-Butyrolactone.

- Ames Laboratory.

- IMSERC.

- Organic Syntheses. (Date not available). Stereoselective Synthesis of (E)

- 911Metallurgist. (2021). How to Prepare High Purity Yttrium.

- American Chemical Society. (Date not available). Introduction to Chemical Synthesis Safety.

- Garduño-Wilches, I. D., et al. (2022). Spectroscopic, structural and thermal study of Y(OH)3 microstructures synthesized by hydrothermal method. PeerJ.

- Iraqi Journal of Science. (Date not available).

- ECHEMI. (Date not available). This compound Formula.

- Google Patents. (Date not available).

- ejournal.upi.edu. (2019).

- Google Patents. (Date not available). KR20130070092A - Method for producing yttrium oxide powders and yttrium oxide powders prepared by the method.

- ResearchGate. (Date not available).

- Sigma-Aldrich. (Date not available). This compound solution 15-20 wt. % in 2-methoxyethanol.

- Grivel, J.-C., et al. (2020). Thermal decomposition of Yttrium 2-methylbutyrate in argon.

- ResearchGate. (Date not available). Metal Oxoalkoxides. Synthesis, Properties and Structures.

- Farmacevtski Vestnik. (2024).

- Google Patents. (Date not available).

- Turova, N. Y., et al. (Date not available). β-Ketoesterate-substituted yttrium alkoxo/hydroxo/oxo clusters. PMC - PubMed Central.

- ResearchGate. (Date not available).

- LookChem. (Date not available). Cas 115668-57-0,this compound.

- Grivel, J.-C. (2013). Thermal decomposition of yttrium(III) propionate and butyrate.

- ChemicalBook. (Date not available). This compound | 115668-57-0.

- The Royal Society of Chemistry. (Date not available). Fig.2. Photograph of CSA doped PPy/α-Fe2O3 hybrid sensor film.

- Grivel, J.-C., et al. (Date not available). Synthesis, crystal structure modeling and thermal decomposition of yttrium propionate [Y2(CH3CH2COO)6·H2O]·3.5H2O.

- Google Patents. (Date not available). US20080139802A1 - Preparation of nucleosides ribofuranosyl pyrimidines.

- ResearchGate. (Date not available).

- TU Delft Repository. (2023).

- Chongqing Chemdad Co., Ltd. (Date not available). This compound.

Sources

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. peerj.com [peerj.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 115668-57-0 [chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 7. Cas 115668-57-0,this compound | lookchem [lookchem.com]

- 8. Sol-Gel Synthesis and Antioxidant Properties of Yttrium Oxide Nanocrystallites Incorporating P-123 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications | MDPI [mdpi.com]

- 10. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. NMR Periodic Table: Yttrium NMR [imserc.northwestern.edu]

- 16. researchgate.net [researchgate.net]

- 17. repository.tudelft.nl [repository.tudelft.nl]

- 18. Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. moravek.com [moravek.com]

thermal decomposition analysis of yttrium 2-methoxyethoxide

An In-depth Technical Guide to the Thermal Decomposition Analysis of Yttrium 2-Methoxyethoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, Y(OCH₂CH₂OCH₃)₃, is a key precursor in the sol-gel synthesis of yttrium-based advanced materials, including phosphors and solid oxide fuel cells.[1][2] A thorough understanding of its thermal decomposition behavior is paramount for controlling the microstructure and properties of the final yttrium oxide (Y₂O₃) product. This guide presents a comprehensive analysis of the proposed thermal decomposition pathway of this compound, drawing upon established principles of metal alkoxide chemistry and analogous studies of other yttrium precursors. We will explore the experimental methodologies for characterizing this decomposition, interpret the anticipated thermoanalytical data, and discuss the nature of the intermediate and final products.

Introduction: The Significance of this compound as a Y₂O₃ Precursor

Yttrium oxide (Y₂O₃), or yttria, is a technologically significant rare-earth oxide with a high melting point, excellent thermal stability, and a wide bandgap.[3][4] These properties make it indispensable in a variety of applications, from host materials for phosphors in lighting and displays to thermally stable ceramics and catalysts.[3][5] The synthesis of high-purity, nanocrystalline Y₂O₃ with controlled morphology is often achieved through the thermal decomposition of metal-organic precursors.[6]

This compound stands out as a precursor due to its solubility in common organic solvents, which facilitates its use in sol-gel and other solution-based processing techniques.[1][2] The thermal decomposition of this compound is a critical step that dictates the conversion of the molecular precursor into the final inorganic oxide. A detailed understanding of this process is essential for optimizing reaction conditions to achieve desired material properties.

This technical guide provides a scientifically grounded, albeit proposed, framework for the . Given the limited direct literature on this specific compound, we will leverage data from analogous yttrium compounds, such as carboxylates and oxalates, to construct a logical and predictive decomposition pathway.[7][8][9]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its moisture sensitivity is a critical handling parameter, necessitating inert atmosphere conditions to prevent premature hydrolysis.[1][2]

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₂₁O₆Y | [1][10] |

| Molecular Weight | 314.17 g/mol | [1] |

| Appearance | Liquid | |

| Density | ~1.01 - 1.039 g/cm³ | [1] |

| Refractive Index | n20/D ~1.416 | [1] |

| Flash Point | 48 °C | [2][10] |

| Sensitivity | Moisture Sensitive | [1][2] |

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound in an inert atmosphere is hypothesized to be a multi-step process, culminating in the formation of crystalline yttrium oxide. The proposed pathway, illustrated in the diagram below, is based on the known decomposition patterns of other yttrium-organic precursors.[7][8]

Caption: Proposed multi-step thermal decomposition of this compound.

Step 1: Initial Decomposition and Ligand Fragmentation (Approx. 200-350 °C)

In this initial stage, the coordinated 2-methoxyethoxide ligands are expected to undergo thermal fragmentation. This process is likely to release a mixture of volatile organic products. Based on the structure of the ligand, plausible decomposition products include:

-

Ethers: such as 1,2-dimethoxyethane.

-

Aldehydes and Alcohols: resulting from C-O and C-C bond cleavage.

-

Gaseous products: Carbon monoxide (CO) and water (H₂O).

This stage would be characterized by a significant mass loss in thermogravimetric analysis (TGA).

Step 2: Formation of an Yttrium Oxycarbonate Intermediate (Approx. 350-450 °C)

Following the initial ligand fragmentation, the remaining organic fragments are expected to further decompose, leading to the formation of a more stable intermediate. Drawing parallels with the decomposition of yttrium carboxylates, the formation of an yttrium oxycarbonate species, such as Y₂O₂CO₃, is highly probable.[7][8] This step would involve the release of additional volatile byproducts.

Step 3: Decarbonation to Amorphous Yttrium Oxide (Approx. 450-600 °C)

The yttrium oxycarbonate intermediate is thermally unstable and will decompose at higher temperatures to form yttrium oxide with the release of carbon dioxide (CO₂).[8] The resulting yttrium oxide is likely to be amorphous at this stage.

Step 4: Crystallization of Yttrium Oxide (Above 600 °C)

The final step in the decomposition process is the crystallization of the amorphous yttrium oxide into its stable cubic phase.[11] This is an exothermic process that can be detected by differential thermal analysis (DTA) or differential scanning calorimetry (DSC). The final product, Y₂O₃, is a white, air-stable solid.[12]

Analytical Methodologies for Characterization

A multi-technique approach is essential for the comprehensive analysis of the thermal decomposition of this compound. The following experimental workflow is proposed:

Caption: Proposed experimental workflow for thermal decomposition analysis.

Thermogravimetric and Differential Thermal Analysis (TGA-DTA)

-

Objective: To determine the temperature ranges of decomposition events and the associated mass losses.

-

Protocol:

-

Place a small, accurately weighed sample (5-10 mg) of this compound in an alumina or platinum crucible.

-

Heat the sample from room temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen or argon).

-

Simultaneously record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

-

Objective: To identify the volatile products released during each decomposition step.

-

Protocol:

-

Couple the outlet of the TGA instrument to a mass spectrometer.

-

As the sample is heated in the TGA, continuously analyze the evolved gases with the mass spectrometer.

-

Monitor specific mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., m/z for H₂O, CO, CO₂, and organic fragments).[13]

-

X-Ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid residues at different temperatures.

-

Protocol:

-

Perform in-situ XRD by heating the sample within an XRD chamber and collecting diffraction patterns at various temperatures.

-

Alternatively, for ex-situ analysis, heat separate samples to specific temperatures (identified from the TGA curve) in a furnace, quench them to room temperature, and then analyze them by XRD.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in the solid intermediates and the final product.

-

Protocol:

-

Prepare solid residues by heating the precursor to key temperatures as determined by TGA.

-

Mix a small amount of the residue with KBr and press into a pellet.

-

Record the FTIR spectrum of the pellet. The presence of characteristic absorption bands can indicate the formation of oxycarbonates and the final oxide.[14]

-

Interpretation of Anticipated Thermoanalytical Data

Based on the proposed decomposition pathway, the following features are anticipated in the TGA-DTA curves:

| Temperature Range (°C) | TGA (Mass Loss) | DTA (Thermal Event) | Proposed Process | Evolved Gases (from EGA-MS) | Solid Residue (from XRD/FTIR) |

| ~200-350 | Significant mass loss | Endothermic peaks | Ligand fragmentation | Ethers, aldehydes, CO, H₂O | Yttrium oxy-alkoxide/carbonate |

| ~350-450 | Further mass loss | Endothermic/Exothermic peaks | Formation of oxycarbonate | Further organic fragments, CO₂ | Amorphous Y₂O₂CO₃ |

| ~450-600 | Gradual mass loss | Endothermic peak | Decarbonation | CO₂ | Amorphous Y₂O₃ |

| > 600 | Stable mass | Sharp exothermic peak | Crystallization | None | Crystalline Y₂O₃ |

Characterization of Decomposition Products

-

Intermediate Products: The formation of an yttrium oxycarbonate (Y₂O₂CO₃) intermediate is a key hypothesis. Its presence could be confirmed by FTIR spectroscopy through the characteristic vibrational modes of the carbonate group.[14] XRD analysis of the residue quenched from this temperature range would likely show an amorphous pattern.

-

Final Product: The final product, yttrium oxide (Y₂O₃), is expected to be a white powder. Its identity and crystallinity would be confirmed by XRD, with the diffraction pattern matching the standard pattern for cubic Y₂O₃.[5][12] FTIR spectroscopy would show the characteristic Y-O vibrational bands.[14]

Conclusion

The thermal decomposition of this compound is proposed to be a sequential process involving ligand fragmentation, the formation of an yttrium oxycarbonate intermediate, decarbonation to amorphous yttrium oxide, and finally, crystallization to the stable cubic phase of Y₂O₃. A comprehensive analytical approach combining TGA-DTA, EGA-MS, XRD, and FTIR is essential to validate this proposed pathway and to precisely determine the transformation temperatures and the nature of the evolved species. A thorough understanding of this decomposition mechanism is critical for the rational design and synthesis of high-quality yttrium oxide nanomaterials for a wide range of advanced applications.

References

[5] Synthesis of Nanocrystalline Yttrium Oxide and Evolution of Morphology and Microstructure during Thermal Decomposition of Y2(C2O4)3·10H2O. (2023). MDPI.

[1] this compound One Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad.

[7] Synthesis, crystal structure modeling and thermal decomposition of yttrium propionate [Y2(CH3CH2COO)6·H2O]·3.5H2O | Request PDF. (2018). ResearchGate.

[8] Thermal decomposition of Yttrium 2-methylbutyrate in argon. (2020). ResearchGate.

[3] Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications. (2021). MDPI.

[2] Cas 115668-57-0,this compound. (n.d.). LookChem.

[6] Synthesis, Characterization, and Applications of Y2O3 Nanoparticles Synthesized via Thermal Decomposition of the [Y(Cup)2(Gly)∙2H2O] Complex. (n.d.). Oriental Journal of Chemistry.

[15] (PDF) SYNTHESIS AND CHARACTERIZATION OF YTTRIUM-BASED COMPOUNDS. (2017). ResearchGate.

[14] FTIR spectra of two kinds of yttrium precursors obtained by... (n.d.). ResearchGate.

[16] this compound, 5% w/v in methoxyethanol | CAS 115668-57-0. (n.d.). Santa Cruz Biotechnology.

[4] A Technical Guide to the Synthesis, Morphology, and Characterization of Yttrium Oxide Nanoparticles for Biomedical Applications. (n.d.). Benchchem.

[12] Yttrium(III) oxide. (n.d.). Wikipedia.

[11] Spectroscopic, structural and thermal study of Y(OH)3 microstructures synthesized by hydrothermal method. (2022). PeerJ.

[17] Microstructure and Thermal Analysis Kinetics of Y2Hf2O7/Y3Al5O12 Composites Prepared by Solution Combustion Synthesis. (n.d.). MDPI.

[10] 115668-57-0, this compound Formula. (n.d.). ECHEMI.

[18] Yttrium trimethoxyethoxide | C9H21O6Y | CID 14452922. (n.d.). PubChem.

[13] synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. (2008). DTIC.

[9] Thermal decomposition of yttrium(III) propionate and butyrate. (2013). ResearchGate.

this compound solution 15-20 wt. % in 2-methoxyethanol. (n.d.). Sigma-Aldrich.

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Cas 115668-57-0,this compound | lookchem [lookchem.com]

- 3. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Applications of Y2O3 Nanoparticles Synthesized via Thermal Decomposition of the [Y(Cup)2(Gly)∙2H2O] Complex – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. peerj.com [peerj.com]

- 12. Yttrium(III) oxide - Wikipedia [en.wikipedia.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scbt.com [scbt.com]

- 17. mdpi.com [mdpi.com]

- 18. Yttrium trimethoxyethoxide | C9H21O6Y | CID 14452922 - PubChem [pubchem.ncbi.nlm.nih.gov]

yttrium 2-methoxyethoxide solubility in different organic solvents

An In-Depth Technical Guide to the Solubility of Yttrium 2-Methoxyethoxide in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound, with the chemical formula Y(OCH₂CH₂OCH₃)₃, is a metalorganic compound of significant interest in materials science.[1] It serves as a critical precursor in the sol-gel synthesis of yttrium-containing advanced materials.[1][2] These materials include yttria-stabilized zirconia (YSZ) for solid oxide fuel cells and phosphors like Yttrium Aluminum Garnet (YAG).[1][2] The compound is a moisture-sensitive liquid, a characteristic that dictates its handling and solubility behavior.[1][3] Understanding its solubility in various organic solvents is paramount for the precise formulation of precursor solutions, which in turn influences the morphology and properties of the final material.

This guide provides a comprehensive overview of the solubility of this compound, synthesizes the underlying chemical principles, and offers a practical, field-proven protocol for determining its solubility in novel solvent systems.

Core Principles of this compound Solubility

The solubility of this compound, like other metal alkoxides, is governed by a combination of factors including solvent polarity, the potential for coordination, and the compound's inherent reactivity, particularly its sensitivity to hydrolysis.

The Role of Solvent Polarity and Coordination

Metal alkoxides can exhibit varying degrees of solubility in organic solvents. While some are soluble in non-polar solvents, many, including this compound, show a preference for polar solvents, especially their parent alcohol.[4] The oxygen atoms in the 2-methoxyethoxide ligands, as well as the ether linkage, can participate in hydrogen bonding with protic solvents or coordinate with the yttrium center, enhancing solubility.

The Critical Impact of Hydrolysis

This compound is highly susceptible to hydrolysis.[1][3] Reaction with water leads to the formation of yttrium hydroxide and 2-methoxyethanol, and can result in the precipitation of insoluble species. This reactivity necessitates the use of anhydrous solvents and inert atmosphere techniques during handling and solubility studies to obtain reliable and reproducible results.

Known Solubility Profile

Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in peer-reviewed literature. However, its solubility in its parent alcohol, 2-methoxyethanol, is well-established through its commercial availability as a solution in this solvent.

| Solvent | Commercial Concentration(s) | Qualitative Solubility | Reference(s) |

| 2-Methoxyethanol | 5% w/v, 15-20 wt% | High | [5] |

This high solubility in 2-methoxyethanol is expected, as metal alkoxides are generally soluble in their corresponding alcohols.[4]

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for determining the solubility of this compound in a target organic solvent. This method is designed to be self-validating by incorporating stringent controls for atmospheric moisture.

Materials and Equipment

-

This compound solution (of known concentration)

-

Anhydrous target organic solvent(s)

-

Anhydrous 2-methoxyethanol (for dilution, if necessary)

-

Schlenk line or glovebox with an inert atmosphere (e.g., argon or nitrogen)

-

Dry, clean glassware (e.g., vials, graduated cylinders, syringes)

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to at least 0.1 mg)

-

Spectrophotometer (e.g., UV-Vis or ICP-OES) for concentration determination

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation:

-

Thoroughly dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

-

Ensure the target organic solvent is anhydrous. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves).

-

Perform all manipulations under an inert atmosphere (glovebox or Schlenk line).

-

-

Titration to Saturation:

-

To a clean, dry vial, add a precisely known volume of the anhydrous target solvent.

-

Begin stirring the solvent.

-

Incrementally add small, known volumes of the this compound solution to the solvent.

-

After each addition, allow the solution to stir for a sufficient time to ensure equilibration (e.g., 15-30 minutes).

-

Visually inspect the solution for any signs of precipitation or cloudiness.

-

The endpoint is reached when a slight, persistent precipitate is observed, indicating that the solution is saturated.

-

-

Quantification of Solute Concentration:

-

Once saturation is achieved, centrifuge the vial to pellet the excess solid.

-

Carefully extract a known volume of the clear supernatant.

-

Prepare a series of standards by diluting the original this compound solution with the target solvent.

-

Analyze the standards and the supernatant sample using a suitable analytical technique to determine the concentration of yttrium. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly accurate method for this.

-

The concentration of the supernatant represents the solubility of this compound in that solvent at the experimental temperature.

-

Data Interpretation and Practical Considerations

The solubility data obtained should be recorded in a structured format to facilitate comparison.

Solubility Data Table Template

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

Field-Proven Insights

-

Solvent Reactivity: Be aware of potential reactions between this compound and certain solvents. For example, solvents with active protons (other than alcohols) may react with the alkoxide.

-

Temperature Effects: Solubility is temperature-dependent. For applications requiring precise concentration control, it is advisable to determine solubility at the intended operating temperature.

-

Implications for Sol-Gel Synthesis: The choice of solvent can influence the hydrolysis and condensation rates in sol-gel processes. A solvent in which this compound has moderate solubility may allow for better control over these reactions compared to a solvent in which it is extremely soluble.

Conclusion

While comprehensive public data on the solubility of this compound in a wide array of organic solvents is limited, its known high solubility in 2-methoxyethanol provides a solid starting point for its use as a precursor. For applications requiring alternative solvent systems, the detailed experimental protocol provided in this guide offers a reliable and scientifically sound method for determining its solubility. By understanding the core principles of its solubility and employing rigorous, moisture-free experimental techniques, researchers and drug development professionals can effectively formulate this compound solutions for the synthesis of advanced materials with desired properties.

References

-

LookChem. This compound. [Link]

-

ResearchGate. Solubility of Rare Earth Oxides in Fused Alkali and Alkaline Earth Halides. [Link]

-

Chemdad. This compound One Chongqing Chemdad Co. ,Ltd. [Link]

-

ResearchGate. Solubility of Rare Earth Oxides in Fused Alkali and Alkaline Earth Halides. [Link]

-

EuRare. Dissolution Behaviour of Rare Earth Oxides (REOs) in Molten Fluorides. [Link]

-

American Elements. Yttrium(III) 2-Methoxyethoxide Solution. [Link]

-

Gelest, Inc. Metal Alkoxides and Diketonates. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

Semantic Scholar. A Critical Evaluation of Solubility of Rare Earth Oxides in Molten Fluorides∗∗AF, alkali metal fluoride; AeF2, alkali earth metal fluoride; REO, rare earth oxide; REM, rare earth metal; RF3, rare earth fluoride. [Link]

- Google Patents.

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

Sources

safety and handling precautions for yttrium 2-methoxyethoxide

An In-Depth Technical Guide to the Safe Handling of Yttrium 2-Methoxyethoxide

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the safety protocols and handling precautions for this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who may work with this and similar metal alkoxide compounds. The focus is on understanding the inherent chemical risks and implementing robust safety measures to mitigate them.

Section 1: Compound Identification and Physicochemical Properties

This compound (CAS No. 115668-57-0) is a metal alkoxide primarily used as a chemical precursor for the sol-gel synthesis of yttrium-containing materials, such as Y₂O₃ films and yttria-stabilized zirconia (YSZ) for applications in phosphors and solid oxide fuel cells[1][2][3].

It is most commonly supplied and handled as a solution, typically 5% w/v in 2-methoxyethanol (CAS No. 109-86-4). It is critical to recognize that the safety profile of this product is heavily influenced by the solvent. The compound itself is highly sensitive to moisture.[1][4]

Table 1: Material Identification and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | Yttrium(III) 2-methoxyethoxide | [1][5] |

| CAS Number | 115668-57-0 | [1][6] |

| Molecular Formula | C₉H₂₁O₆Y | [1][6] |

| Molecular Weight | 314.17 g/mol | [4][6] |

| Appearance | Typically a colorless liquid solution | [7] |

| Key Sensitivity | Moisture Sensitive | [1][4] |

| Common Solvent | 2-Methoxyethanol (95%) | [5] |

| Flash Point (of 5% solution) | 46 °C / 114.8 °F | [5] |

| Specific Gravity (of 5% solution) | 1.01 g/cm³ | [4] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound solution are multifaceted, stemming from the reactivity of the solute and the toxicity and flammability of the solvent. A thorough risk assessment must consider all contributing factors.

GHS Classification

The 5% w/v solution in 2-methoxyethanol is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The signal word is "Danger".[5][7]

Table 2: GHS Hazard Classification Summary for Yttrium(III) 2-methoxyethoxide, 5% w/v in 2-methoxyethanol

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Substances which, in contact with water, emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to organs (Immune system, Respiratory system) |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure (Thymus) |

Source: Data compiled from Safety Data Sheets.[5][7]

Causality of Hazards

-

Water Reactivity: As a metal alkoxide, this compound reacts with water (moisture) in a hydrolysis reaction. This reaction is exothermic and produces 2-methoxyethanol and yttrium hydroxide. More critically, if the reaction is vigorous, it can generate flammable vapors and potentially ignite them.[5][7] The Safety Data Sheet explicitly states it releases flammable gases which may ignite spontaneously in contact with water.[5][7] This necessitates handling under an inert, dry atmosphere.

-

Solvent Toxicity: The solvent, 2-methoxyethanol, accounts for 95% of the solution and is a known reproductive toxin.[5] It is classified as Category 1B, indicating it may damage fertility or the unborn child.[5] It is also harmful if inhaled, absorbed through the skin, or ingested, and can cause damage to organs with single or repeated exposure.[7]

-

Yttrium Toxicity: While the immediate, acute hazards are dominated by the solvent and water reactivity, exposure to yttrium compounds can also pose health risks. Inhalation of yttrium compounds may cause lung irritation or disease with prolonged exposure.[8][9] Animal studies have shown that yttrium compounds can cause lung and liver damage.[8] The NIOSH Recommended Exposure Limit (REL) and OSHA Permissible Exposure Limit (PEL) for yttrium and its compounds is 1 mg/m³ as a time-weighted average (TWA).[10][11][12]

-

Flammability: The solution has a flash point of 46°C, making it a flammable liquid that must be kept away from ignition sources.[5][7]

Section 3: Hierarchy of Controls

To ensure safety, a multi-layered approach to hazard control must be implemented. This follows the standard "Hierarchy of Controls" model, prioritizing the most effective measures.

Caption: Hierarchy of Controls adapted for handling this compound.

Engineering Controls

The causality behind using engineering controls is to create a physical barrier between the researcher and the hazardous material.

-

Chemical Fume Hood: All manipulations must be performed in a properly functioning chemical fume hood to control flammable and toxic vapors.[13]

-

Inert Atmosphere: Due to its high moisture sensitivity, all handling should occur under a dry, inert atmosphere (e.g., nitrogen or argon). This can be achieved in a glovebox or by using Schlenk line techniques.[5][14] This directly prevents the hydrolysis reaction that releases flammable gases.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards of the solution.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale and Specifications |

| Hands | Chemical-resistant gloves | Wear impervious gloves (e.g., butyl rubber or Viton). Neoprene may also be suitable.[15] Always inspect gloves before use and replace immediately if contaminated or damaged. Never reuse disposable gloves.[16] |

| Eyes/Face | Safety goggles and face shield | Goggles provide a seal against splashes.[7] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transfers of larger volumes. |

| Body | Flame-resistant lab coat | A flame-resistant (FR) lab coat worn over natural fiber clothing protects against fire hazards and chemical splashes. Ensure it is fully buttoned.[7] |

| Respiratory | Respirator (if needed) | Use is not typically required if work is performed within a fume hood. If exposure limits are exceeded (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges must be used.[7][15] |

Source: Recommendations compiled from SDS and general laboratory safety guidelines.[7][15][16]

Section 4: Experimental Protocols: Safe Handling & Storage

Adherence to validated protocols is essential for safety. These protocols are self-validating systems designed to prevent exposure and accidental reactions.

Protocol: Inert Atmosphere Syringe Transfer

This protocol describes the transfer of the solution from a Sure/Seal™ type bottle to a reaction vessel.

-

Preparation:

-

Ensure the reaction vessel is clean, oven-dried, and cooled under an inert atmosphere.

-

Gather all necessary equipment inside the fume hood: a clean, dry syringe of appropriate volume with a Luer-lock tip, a long, dry needle, and the reagent bottle.

-

Securely clamp the reagent bottle and the reaction vessel.

-

-

Inert Gas Purge:

-

Puncture the septum of the reagent bottle with a needle connected to a nitrogen or argon bubbler to create a positive pressure of inert gas.

-

Puncture the septum of the reaction vessel with a separate needle to act as a gas outlet.

-

-

Transfer:

-

Puncture the reagent bottle septum with the transfer syringe needle. Ensure the needle tip is below the liquid level.

-

Slowly draw the desired volume of the solution into the syringe. The positive pressure in the bottle will assist this process.

-

Remove the syringe from the reagent bottle. Quickly and carefully insert it into the reaction vessel's septum.

-

Slowly dispense the liquid into the reaction vessel.

-

-

Cleanup:

-

Remove the syringe and immediately rinse it by drawing up and expelling a suitable dry, inert solvent (e.g., anhydrous toluene or hexane) into a designated waste container.

-

Repeat the rinse cycle at least three times before cleaning the syringe with a quenching agent like isopropanol, followed by water.

-

Caption: Workflow for the safe transfer of this compound under inert atmosphere.

Storage Protocol

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

-

Atmosphere: Store under an inert gas (argon or nitrogen) in a tightly sealed container.[14]

-

Temperature: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[5][7] A dedicated flammable storage cabinet is required.

-

Incompatibilities: Segregate from incompatible materials, especially water, strong oxidizing agents, strong acids, and strong bases.[17]

Section 5: Emergency Procedures

Spills

-

Evacuate personnel from the immediate area and remove all ignition sources.[7]

-

Ensure ventilation is adequate (fume hood is running).

-

Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite. Do NOT use water or combustible materials.

-

Use non-sparking tools to carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[7]

-

Decontaminate the area with a solvent like toluene, followed by isopropanol, and finally soap and water.

Fire

-

Extinguishing Media: Use Class D dry powder, dry sand, or CO₂. DO NOT USE WATER , as it will react violently and worsen the fire.[5][14] Alcohol-resistant foam may be used for fires involving the solvent.[5]

-

Action: If the fire is small and you are trained, use the appropriate extinguisher. For larger fires, evacuate the area and activate the fire alarm.

First Aid

Immediate medical attention is required for all exposures.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5][18]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes.[5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5]

Section 6: Waste Disposal

-

All waste, including empty containers, contaminated absorbents, and rinsed solvents, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Dispose of contents/container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][19] Do not dispose of down the drain.[19]

References

-

Wikipedia. Yttrium. [Link]

-

The Ancient Ayurveda. (2023). What are the potential risks or dangers associated with Yttrium?. [Link]

-

Centers for Disease Control and Prevention (CDC). Yttrium compounds - IDLH. [Link]

-

ResearchGate. Toxicology, Carcinogenicity, and Pharmacology of Scandium and Yttrium. [Link]

-

PubMed. (2019). The Truth of Toxicity Caused by Yttrium Oxide Nanoparticles to Yeast Cells. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - Yttrium. [Link]

-

Ames Laboratory. SDS Yttrium. [Link]

-

LookChem. Cas 115668-57-0, this compound. [Link]

-

SDS Manager. Yttrium(III) 2-methoxyethoxide, 5% w/v in 2-methoxyethanol - SDS. [Link]

-

Materion. (2016). SDS US - Yttrium Oxide (Y2O3). [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Yttrium. [Link]

-

ACS Material LLC. Safety Data Sheet – Yttrium Oxide. [Link]

-

XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. [Link]

-

National Institute of Standards and Technology (NIST). (2018). SAFETY DATA SHEET - Yttrium-90 Solution. [Link]

-

Occupational Safety and Health Administration (OSHA). YTTRIUM. [Link]

-

Chemdad. This compound. [Link]

-

KAUST Health & Safety. Working with Corrosives Guideline. [Link]

-

Duke University Chemistry Department. Safety Manual. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 115668-57-0 [chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 115668-57-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Yttrium - Wikipedia [en.wikipedia.org]

- 9. theancientayurveda.quora.com [theancientayurveda.quora.com]

- 10. Yttrium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Yttrium [cdc.gov]

- 12. YTTRIUM | Occupational Safety and Health Administration [osha.gov]